

Application Notes: LY294002 in Cancer Cell Lines

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Compound of Interest

Compound Name: LY294002

Cat. No.: B1683991

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Introduction

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It acts by competing with ATP for the kinase domain of PI3K, thereby blocking its catalytic activity.[2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention.[3] [4] **LY294002** has been extensively used in preclinical research to investigate the role of the PI3K/Akt pathway in various cancer cell lines and to evaluate its potential as an anticancer agent.[4][5] These notes provide a comprehensive overview of its application, including its mechanism of action, effects on cancer cells, and detailed protocols for its use.

Mechanism of Action

LY294002 primarily functions by inhibiting the activity of Class I PI3Ks (α , β , δ), which prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][4] The dephosphorylation of Akt at key residues (Thr308 and Ser473) inactivates it, leading to the modulation of numerous downstream targets involved in cell survival and proliferation.[4]

While highly selective for PI3K compared to other kinases like PKC or MAP kinase, it's important to note that **LY294002** can exhibit off-target effects, particularly at higher

concentrations. It has been shown to inhibit other PI3K-related kinases such as mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases like casein kinase 2 (CK2).[\[6\]](#)[\[7\]](#)

Data Summary

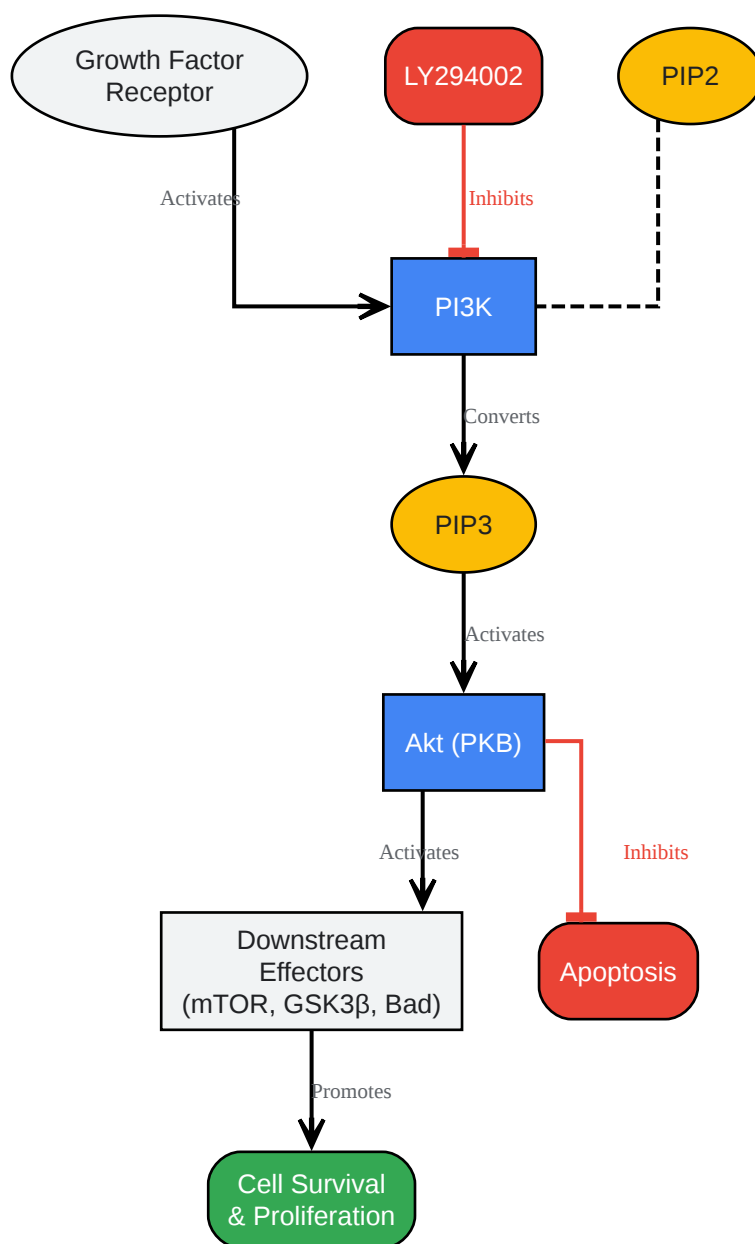
Table 1: Inhibitory Concentration (IC50) of LY294002 in Biochemical Assays and Cancer Cell Lines

Target / Cell Line	Cancer Type	IC50 Value (μM)	Reference
Biochemical Assays			
PI3Kα	-	0.5	[6]
PI3Kδ	-	0.57	[6]
PI3Kβ	-	0.97	[6]
PI3K (general)	-	1.40	[1] [8]
DNA-PK	-	1.4	[6]
CK2	-	0.098	[6]
Cell Lines			
SCLC (average of 6 lines)	Small Cell Lung Cancer	~5.0	[9]
MCF-7	Breast Cancer	0.87	[10] [11]
HCT116	Colorectal Cancer	14.6	[12]
K562	Leukemia	12.8	[12]

Table 2: Effects of LY294002 on Apoptosis and Cell Cycle in Cancer Cell Lines

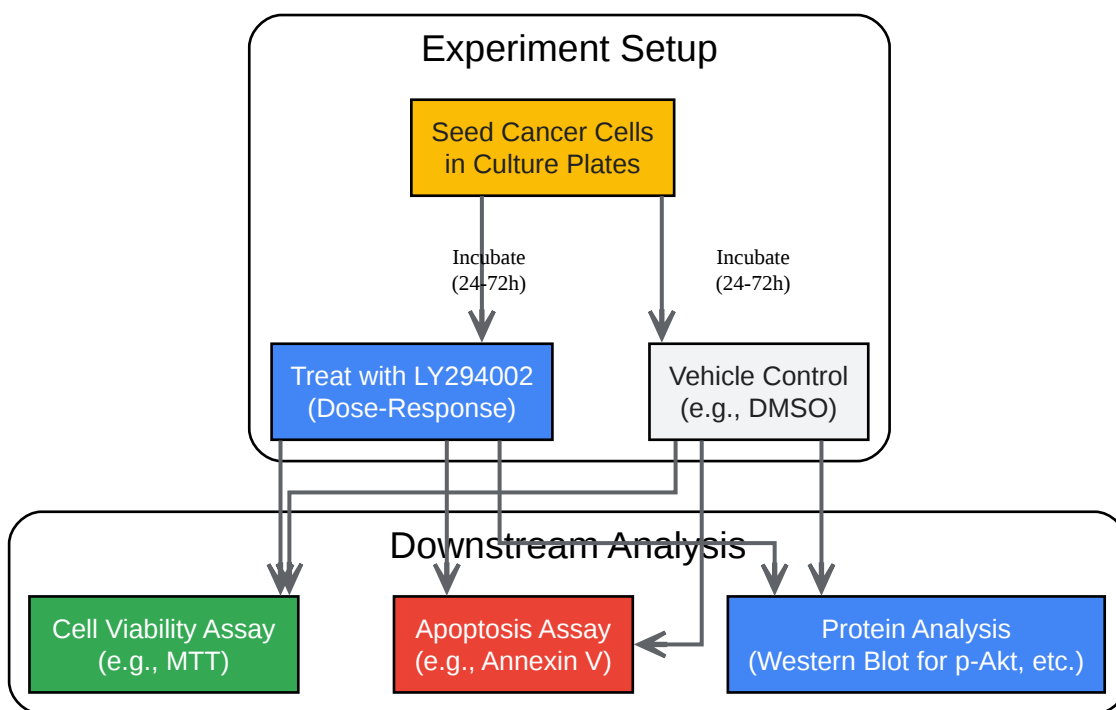
Cell Line	Cancer Type	Treatment Conditions	Effect	Reference
MCF-7	Breast Cancer	LY294002 + Tamoxifen	Synergistically induced apoptosis (40.3% early, 28.3% late)	[10] [11]
MCF-7	Breast Cancer	LY294002 + Tamoxifen	Increased pre-G1 cell population to 28.3% (from 1.6% control)	[10] [11]
SCLC Lines	Small Cell Lung Cancer	LY294002 + Etoposide	Potentiated etoposide-induced apoptosis	[9]
Melanoma Lines	Melanoma	LY294002	Induced G1 phase cell cycle arrest	[6]
CNE-2Z	Nasopharyngeal Carcinoma	LY294002 (10-75 μ M)	Dose-dependent increase in apoptosis	[4]
K562, HL-60, KG1a	Leukemia	LY294002 + ABT199	Upregulated pro-apoptotic Bax, cleaved caspase-3, and caspase-9	[13]

Visualizations



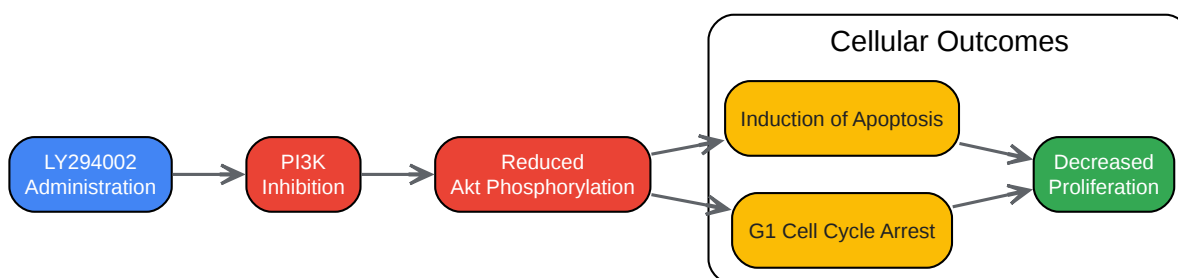
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Caption: PI3K/Akt signaling pathway and the inhibitory action of **LY294002**.



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Caption: General experimental workflow for evaluating **LY294002** in cancer cells.



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